3-Bromo-2-chloro-5-(chloromethyl)pyridine chemical structure
3-Bromo-2-chloro-5-(chloromethyl)pyridine chemical structure
The following technical guide details the structural analysis, synthesis, and reactivity profile of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1256789-92-0 Chemical Formula: C₆H₄BrCl₂N Molecular Weight: 240.91 g/mol
Executive Summary
3-Bromo-2-chloro-5-(chloromethyl)pyridine acts as a "tri-orthogonal" scaffold in drug discovery. Its structure features three distinct reactive sites—an alkyl chloride, an aryl bromide, and a heteroaryl chloride—each responsive to specific reaction conditions. This selectivity allows medicinal chemists to sequentially elaborate the core into complex pharmacological agents, particularly kinase inhibitors and GPCR ligands, without the need for extensive protecting group strategies.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The molecule is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The varying electronic environments of these positions dictate its chemical behavior.
Structural Data Table
| Property | Value | Note |
| IUPAC Name | 3-Bromo-2-chloro-5-(chloromethyl)pyridine | |
| CAS Number | 1256789-92-0 | Verified |
| Precursor CAS | 17282-03-0 | 3-Bromo-2-chloro-5-methylpyridine |
| Molecular Weight | 240.91 Da | |
| Exact Mass | 238.8904 | Monoisotopic |
| Physical State | Low-melting solid or semi-solid oil | Dependent on purity/solvents |
| Solubility | DCM, THF, EtOAc, Acetonitrile | Hydrolytically unstable |
| LogP (Predicted) | ~2.9 - 3.2 | Lipophilic |
Structural Analysis
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Position 2 (Cl): Located adjacent to the ring nitrogen, this position is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).
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Position 3 (Br): Sterically crowded but electronically distinct. It is the preferred site for Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling) due to the weaker C-Br bond compared to C-Cl.
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Position 5 (CH₂Cl): A benzylic-like alkyl halide. It is the most reactive site, prone to rapid SN2 substitution by amines, thiols, or alkoxides.
Synthesis & Production Strategies
The primary industrial route involves the radical halogenation of the 5-methyl precursor. This method is preferred for its scalability and cost-effectiveness compared to the reduction-chlorination of carboxylic acid derivatives.
Core Synthesis Workflow
Precursor: 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0) Reagents: N-Chlorosuccinimide (NCS), AIBN (Catalyst), Acetonitrile or CCl₄.
Step-by-Step Protocol: Radical Chlorination
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Setup: Charge a flame-dried round-bottom flask with 3-bromo-2-chloro-5-methylpyridine (1.0 eq) and anhydrous acetonitrile (0.2 M concentration).
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Activation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).
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Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere. Monitor via TLC or LC-MS. Reaction typically completes in 4–6 hours.
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Workup: Cool to room temperature. Remove solvent in vacuo.[1] Redissolve residue in Ethyl Acetate and wash with water and brine to remove succinimide byproducts.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
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Note: The product is a potent alkylating agent (lachrymator); handle in a fume hood.
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Figure 1: Radical chlorination pathway for the synthesis of the target scaffold.
Reactivity Profile & Functionalization
The utility of this scaffold lies in its Orthogonal Reactivity . The three halogenated sites react under mutually exclusive conditions, allowing for controlled sequential functionalization.
The Reactivity Hierarchy
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Tier 1 (Highest Reactivity): 5-Chloromethyl (Alkyl Chloride)
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Tier 2 (Intermediate Reactivity): 3-Bromo (Aryl Bromide)
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Tier 3 (Lowest Reactivity/Specific Activation): 2-Chloro (Heteroaryl Chloride)
Orthogonal Functionalization Map
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Experimental Protocols
Protocol A: SN2 Displacement (Tier 1)
Targeting the 5-chloromethyl group to install a solubilizing amine moiety.
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Dissolution: Dissolve 3-bromo-2-chloro-5-(chloromethyl)pyridine (1.0 mmol) in anhydrous THF (5 mL).
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Addition: Add Morpholine (1.2 mmol) and DIPEA (1.5 mmol) dropwise at 0°C.
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Reaction: Allow to warm to room temperature and stir for 2 hours.
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Verification: Monitor disappearance of starting material by TLC (formation of a polar spot).
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Isolation: Dilute with EtOAc, wash with saturated NaHCO₃. Dry organic layer over MgSO₄.
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Yield: Typically 85–95%. The 2-Cl and 3-Br positions remain intact.
Protocol B: Regioselective Suzuki Coupling (Tier 2)
Targeting the 3-bromo position while preserving the 2-chloro group.
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Mixture: Combine the product from Protocol A (1.0 mmol), Phenylboronic acid (1.1 mmol), and Na₂CO₃ (2.0 mmol) in Dioxane/Water (4:1).
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Catalyst: Degas with nitrogen for 10 min, then add Pd(dppf)Cl₂ (0.05 mmol).
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Heating: Heat to 80°C for 4 hours.
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Critical Control: Do not exceed 100°C or prolonged reaction times to avoid competitive coupling at the 2-Cl position.
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Workup: Filter through Celite, extract with EtOAc.
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Outcome: Yields the 3-phenyl-2-chloro-5-(aminomethyl)pyridine derivative.
Applications in Drug Discovery
This scaffold is ubiquitous in the design of Kinase Inhibitors and Allosteric Modulators .
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Hinge Binders: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
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Vector Exploration:
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The 5-position (chloromethyl derived) projects into the solvent-exposed region, ideal for attaching solubilizing groups (piperazines, morpholines) to improve pharmacokinetic properties (ADME).
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The 3-position allows for the introduction of hydrophobic aryl groups to occupy the hydrophobic back-pocket (Gatekeeper residue interaction).
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Safety & Stability
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Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and eye damage. They are potential lachrymators.
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Stability: The compound is sensitive to moisture. Hydrolysis of the chloromethyl group to the hydroxymethyl derivative occurs upon prolonged exposure to humid air. Store under inert gas (Argon/Nitrogen) at -20°C.
References
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Synthesis of Halogenated Pyridines: ChemicalBook. "3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Synthesis and Precursors." Available at:
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Precursor Properties: PubChem. "3-Bromo-2-chloro-5-methylpyridine Compound Summary."[4] Available at:
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Reactivity of Chloromethyl Pyridines: ResearchGate. "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives." Available at:
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Commercial Availability & CAS Verification: BLD Pharm. "3-Bromo-2-chloro-5-(chloromethyl)pyridine Data Sheet." Available at:
